molecular formula C13H17N3O2 B13197385 3-{[4-(Aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione

3-{[4-(Aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B13197385
M. Wt: 247.29 g/mol
InChI Key: KTGFXZBCBZTEKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydantoin Core

The imidazolidine-2,4-dione system provides two hydrogen bond donors (N1-H, N3-H) and two acceptors (C2=O, C4=O), enabling interactions with biological targets such as enzymes or receptors. X-ray crystallographic studies of analogous compounds reveal planar ring geometries that facilitate stacking with aromatic residues in binding sites.

5,5-Dimethyl Substitution

Methyl groups at position 5 induce steric hindrance, reducing ring puckering and enhancing conformational rigidity. This modification improves metabolic stability compared to unsubstituted hydantoins, as demonstrated in pharmacokinetic studies of 5,5-dimethyl derivatives showing prolonged plasma half-lives.

3-{[4-(Aminomethyl)phenyl]methyl} Side Chain

This substituent introduces:

  • Aromaticity : The phenyl group enables π-π interactions with tyrosine or tryptophan residues in target proteins.
  • Hydrophobicity : The benzyl moiety enhances membrane permeability, as evidenced by increased logP values in quantitative structure-activity relationship (QSAR) models.
  • Hydrogen bonding capacity : The primary amine (-CH2NH2) serves as a hydrogen bond donor, potentially interacting with aspartate or glutamate side chains.

Table 1: Comparative Bioactivity of Hydantoin Substituents

Position Substituent Type Observed Effect on Activity Example Compound Source
5 Dialkyl (e.g., 5,5-Me2) Increased metabolic stability 5,5-Dimethylhydantoin
3 Arylalkyl Enhanced target affinity via π-stacking 3-Cyclohexylmethyl-5-phenylhydantoin
3 Aminomethylbenzyl Dual H-bonding and hydrophobic interactions Target compound

Synthetic routes to such compounds typically involve cyclization of N-protected amino acid derivatives. For instance, 5,5-dimethylimidazolidine-2,4-dione precursors can be generated via Bucherer–Bergs reactions using acetone cyanohydrin and ammonium carbonate. Subsequent alkylation at position 3 often employs benzyl halides or reductive amination strategies to introduce the aminomethylphenyl group.

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

3-[[4-(aminomethyl)phenyl]methyl]-5,5-dimethylimidazolidine-2,4-dione

InChI

InChI=1S/C13H17N3O2/c1-13(2)11(17)16(12(18)15-13)8-10-5-3-9(7-14)4-6-10/h3-6H,7-8,14H2,1-2H3,(H,15,18)

InChI Key

KTGFXZBCBZTEKN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC2=CC=C(C=C2)CN)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of 4-(aminomethyl)benzylamine with 5,5-dimethylimidazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to a specific temperature and maintained for a certain period to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing production costs. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) may be employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The hydantoin core undergoes hydrolysis under acidic or basic conditions, cleaving the imidazolidine ring. Key observations include:

Reaction Conditions Products Mechanistic Pathway
Acidic (HCl, H₂SO₄)Formation of urea derivatives and substituted phenylacetic acid intermediatesRing-opening via protonation of carbonyls
Basic (NaOH, KOH)Cleavage to yield glycine derivatives and 4-(aminomethyl)benzyl alcoholNucleophilic attack at carbonyl carbons

Microwave-assisted hydrolysis has been reported to enhance reaction rates and product purity, though specific yields are not detailed in available literature .

Alkylation and Acylation

The aminomethyl (-CH₂NH₂) group participates in nucleophilic substitution reactions:

Alkylation

  • Reagents : Alkyl halides (e.g., CH₃I, C₂H₅Br)

  • Conditions : Basic medium (e.g., NaHCO₃, DMF, 60–80°C)

  • Products : N-alkylated derivatives with modified side chains.

Acylation

  • Reagents : Acyl chlorides (e.g., AcCl, BzCl)

  • Conditions : Anhydrous solvents (e.g., THF, DCM), room temperature

  • Products : Amide derivatives, enhancing lipophilicity for pharmacological applications.

Oxidation Reactions

The benzylic methylene group (-CH₂-) adjacent to the phenyl ring is susceptible to oxidation:

Oxidizing Agent Conditions Product
KMnO₄Acidic (H₂SO₄), 80°CKetone formation (C=O) at benzylic position
H₂O₂Alkaline (NaOH), 50°CEpoxidation (not observed; steric hindrance)

Oxidation pathways are influenced by steric hindrance from the 5,5-dimethyl groups .

Cyclization Reactions

The compound serves as a precursor for heterocyclic synthesis:

Example :

  • Reagents : Thiourea, CS₂

  • Conditions : Ethanol reflux, 12 hours

  • Product : Thiazolidinone derivatives via intramolecular cyclization.

This reactivity is attributed to the nucleophilic NH group in the hydantoin ring.

Metal Complexation

The carbonyl and amino groups facilitate coordination with transition metals:

Metal Ion Ligand Sites Application
Cu²⁺Hydantoin O, NH₂Antimicrobial agents
Fe³⁺Phenyl ring π-electronsCatalytic systems

Stoichiometry and stability constants of such complexes remain under investigation .

Biological Activity-Linked Reactions

In pharmacological contexts, the compound undergoes enzymatic transformations:

  • Hydrolysis by esterases : Releases active metabolites in vivo.

  • Radical scavenging : The aminomethyl group participates in antioxidant pathways, forming stable nitroxide radicals .

Limitations and Research Gaps

  • Quantitative yield data for specific reactions are sparse in publicly accessible literature.

  • Detailed mechanistic studies (e.g., DFT calculations) are needed to elucidate transition states in cyclization and oxidation pathways.

Scientific Research Applications

3-{[4-(Aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[4-(Aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Further research is needed to elucidate the detailed mechanism of action and identify the key molecular interactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Substituents at Position 3 Substituents at Position 5 Key Functional Groups Reference
Target Compound [4-(Aminomethyl)phenyl]methyl 5,5-dimethyl -NH₂ (aminomethyl), benzyl
3-Amino-5,5-diphenylimidazolidine-2,4-dione Amino 5,5-diphenyl -NH₂
3-{2-Hydroxy-3-[4-(2-cyanophenyl)piperazin-1-yl]propyl}-5,5-dimethylimidazolidine-2,4-dione (Compound 15) 2-Hydroxy-3-piperazinylpropyl 5,5-dimethyl -OH, -CN (piperazine-linked)
1-Ethyl-3-[4-fluoro-3-(trifluoromethyl)phenyl]-5,5-dimethylimidazolidine-2,4-dione (Compound 3) 4-Fluoro-3-(trifluoromethyl)phenyl 5,5-dimethyl -F, -CF₃
3-(2,4-Dichlorobenzyl)-5,5-dimethyl-1-(5-(4-phenylpiperazin-1-yl)pentyl)imidazolidine-2,4-dione (Compound 3) 2,4-Dichlorobenzyl 5,5-dimethyl -Cl, piperazine

Physicochemical Properties

Table 2: Key Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Purity (%) Retention Time (min) Reference
Target Compound 263.29 Not reported Not reported Not reported
3-Amino-5,5-diphenylimidazolidine-2,4-dione 293.33 Not reported Not reported Not reported
Compound 15 (hydrochloride) Not reported Not reported 98.25 3.04
Compound 3 (hydrochloride) Not reported 218–220 37.5% yield Not reported
5,5-Dimethylimidazolidine-2,4-dione (Core structure) 128.13 175–180 N/A N/A
  • Polarity and Solubility: The target compound’s aminomethyl group enhances polarity compared to halogenated derivatives (e.g., Compound 3 with -CF₃ and -F groups), likely improving aqueous solubility .
  • Thermal Stability: The 5,5-dimethyl core (present in all compounds above) contributes to higher melting points compared to non-alkylated hydantoins .

Biological Activity

3-{[4-(Aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione, also known as hydrochloride salt with CAS Number 164648-33-3 , is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its biological activity.

  • IUPAC Name: 3-[4-(aminomethyl)benzyl]-5,5-dimethyl-2,4-imidazolidinedione
  • Molecular Formula: C₁₃H₁₇N₃O₂
  • Molecular Weight: 247.29 g/mol
  • Purity: 95% .

Synthesis

The synthesis of this compound typically involves reactions that introduce the aminomethyl group into a benzyl framework followed by cyclization to form the imidazolidine core. The precise synthetic pathway can vary, but it often includes steps such as:

  • Formation of the benzylamine precursor.
  • Cyclization with appropriate reagents to yield the imidazolidine structure.
  • Purification and characterization through spectroscopic methods.

Anticancer Activity

Research indicates that related compounds in the imidazolidine class exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines. While specific data on this compound is limited, its structural analogs have demonstrated IC50 values in the low micromolar range against leukemia cells .

Antifolate Activity

Compounds structurally similar to this compound have been investigated for their potential as antifolates. A study synthesized various 4-amino-7-oxo-substituted analogues and tested them against CCRF-CEM leukemia cells. Although these specific analogues showed limited activity (IC50 > 20 µg/mL), they laid groundwork for further exploration of related compounds .

Phosphodiesterase Inhibition

Some studies suggest that imidazolidine derivatives may act as phosphodiesterase inhibitors, which can be beneficial in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). These compounds may enhance intracellular cyclic AMP levels, thus alleviating symptoms associated with these conditions .

Case Studies

StudyFindings
Synthesis and Biological Activity Investigated several analogues; some showed promising anticancer effects with IC50 values <10 µg/mL in leukemia models .
Antifolate Research Examined related compounds for antifolate activity; results indicated limited efficacy but highlighted the need for further research into structural modifications .
Pharmacological Potential Explored dual pharmacophore approaches; indicated potential for treating inflammatory diseases through PDE inhibition .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 3-{[4-(Aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione, and what purification methods are recommended?

  • Answer : A typical method involves reacting substituted phenols or amines with intermediates like 3-(chloroacetyl) derivatives in dimethylformamide (DMF) under reflux (50–55°C for 24–26 hours) using anhydrous K₂CO₃ and KI as catalysts. Purification is achieved via vacuum filtration and recrystallization in ethanol or DMF-acetic acid mixtures to isolate high-purity products. Monitoring reaction completion via TLC and optimizing solvent ratios are critical .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization of this compound?

  • Answer : Key techniques include:

  • NMR and IR spectroscopy for functional group identification (e.g., confirming the imidazolidine-dione core and aminomethylphenyl substituents).
  • X-ray crystallography to resolve bond angles (e.g., C–N–C angles ~120°) and confirm stereochemistry. For example, monoclinic crystal systems (space group P2₁) with unit cell parameters a = 8.54 Å, b = 8.94 Å, c = 23.44 Å, and β = 91.07° have been reported for analogous compounds .

Q. What safety protocols should be followed during synthesis and handling?

  • Answer : Use PPE (gloves, goggles), ensure proper ventilation, and avoid contact with oxidizing agents. For hygroscopic intermediates, employ inert atmospheres (N₂/Ar) and drying agents (molecular sieves). Store products in sealed containers at 2–8°C, segregated from incompatible chemicals .

Advanced Research Questions

Q. How can discrepancies in reported crystallographic parameters (e.g., bond angles, unit cell dimensions) be resolved?

  • Answer : Discrepancies may arise from temperature during data collection (e.g., 100 K vs. ambient), radiation source (MoKα vs. CuKα), or polymorphic forms. To resolve:

  • Refine data using software like SHELX or OLEX2.
  • Validate against multiple datasets and check for hydrogen bonding/van der Waals interactions affecting packing .

Q. How can reaction yields be optimized for derivatives of this compound?

  • Answer : Apply Design of Experiments (DoE) to test variables:

  • Solvent polarity : Higher yields in DMF vs. THF due to better solubility.
  • Catalyst loading : Optimize K₂CO₃/KI ratios (e.g., 2:1 molar ratio).
  • Temperature : Prolonged reflux (≥24 hours) ensures complete substitution .

Q. How should contradictory biological activity data (e.g., antimicrobial potency) for structurally similar compounds be analyzed?

  • Answer : Conduct structure-activity relationship (SAR) studies by:

  • Comparing substituent effects (e.g., electron-withdrawing groups on phenyl rings enhancing activity).
  • Validating assay conditions (e.g., broth microdilution vs. disk diffusion).
  • Assessing purity via HPLC to rule out impurity-driven artifacts. For example, methyl or halogen substituents may alter logP and membrane permeability .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference crystallographic data with computational models (e.g., DFT calculations) to validate experimental results .
  • Experimental Design : Use fractional factorial designs to efficiently explore synthetic parameters (e.g., solvent, temperature, catalyst) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.